3-Deoxy-D-arabino-hexonic acid

carbohydrate degradation Maillard reaction intermediates stereoselective rearrangement

Researchers quantifying 3-deoxyglucosone (3DG) flux require the analytically dominant metabolite, not a surrogate. 3-Deoxy-D-arabino-hexonic acid is the major 3DG degradation product, formed at a 6:1 ratio over its ribo epimer, and is resistant to hydrothermal decarboxylation. - Ensures quantitative accuracy in LC-MS/MS 3DG flux analysis. - Serves as a stable mechanistic probe for biomass conversion studies. - Authentic substrate for KDG aldolase (PDB 1W3N); the ribo epimer is not equivalent.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 29625-79-4
Cat. No. B1200305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-D-arabino-hexonic acid
CAS29625-79-4
Synonyms3-deoxy-arabino-hexonic acid
3-deoxy-arabino-hexonic acid, (D)-isomer
3-deoxy-arabino-hexonic acid, monosodium salt, (D)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(C(=O)O)O
InChIInChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5+/m0/s1
InChIKeyYGMNHEPVTNXLLS-VAYJURFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-D-arabino-hexonic acid: Chemical Identity & Procurement


3-Deoxy-D-arabino-hexonic acid (CAS 29625-79-4) is a six-carbon deoxy sugar acid classified as a medium-chain hydroxy acid derivative, with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol [1]. It is defined by the absence of a hydroxyl group at the C3 position relative to D-gluconic acid, retaining stereochemistry at C2 (S), C4 (S), and C5 (R) . The compound is documented as both a human and plant metabolite, detected in uremic serum, HCT-8 colon carcinoma cells, and Phoenix dactylifera (date palm) [1]. It is also known as β-D-glucometasaccharinic acid and D-2-keto-3-deoxygluconate, with a DrugBank accession DB03303 and HMDB identifier HMDB0000346 [2][3].

1
Stereochemical control. Defined C2(S), C4(S), C5(R) configuration for isomer-dependent pathway studies.
2
Non-decarboxylating probe. Hydrothermal biomass processing studies where standard sugar acids fail due to thermal lability.
3
Metabolite identity standard. Reported in uremic serum and plant metabolomics; supports 3-deoxyglucosone (3DG) degradation tracing.

3-Deoxy-D-arabino-hexonic acid: Why Substitution Fails


The 3-deoxy modification in 3-deoxy-D-arabino-hexonic acid is not merely a minor structural nuance; it fundamentally alters the compound's stereoelectronic reactivity and biological fate in ways that preclude simple interchange with its closest analogs. The C4-epimer, 3-deoxy-D-ribo-hexonic acid, is produced alongside the arabino isomer during degradation of 3-deoxyglucosone, but in a markedly different ratio (1:6 ribo:arabino), demonstrating that the two epimers are not stereochemically equivalent in formation [1]. Similarly, under oxidative alkaline conditions, the arabino isomer is favored at a ~4:1 ratio over the ribo form [2]. The fully hydroxylated parent acid, D-gluconic acid, possesses fundamentally different hydrogen-bonding capacity (five hydroxyl donors vs. four in the target compound) and undergoes significant hydrothermal decarboxylation, whereas 3-deoxy-D-arabino-hexonic acid resists this degradation pathway—a critical distinction for studies of biomass conversion or carbohydrate stability [3]. Moreover, the 2-deoxy positional isomer (2-deoxy-D-arabino-hexonic acid) exhibits distinct thermal degradation behavior, undergoing lactonization and decarboxylation upon heating, properties not shared with the 3-deoxy analog [4]. These divergent chemical reactivities confirm that in-class substitution without experimental validation would introduce uncontrolled variables into any study design.

Target Compound 3-Deoxy-D-arabino-hexonic acid
Major 3DG degradation product; resists hydrothermal decarboxylation.
C4-Epimer 3-Deoxy-D-ribo-hexonic acid
Formation ratio differs (~6:1 arabino:ribo); stereochemical mismatch may shift Maillard pathway interpretation and enzyme-substrate recognition.
Parent Acid D-Gluconic acid
Full hydroxylation: higher H-bond donor count and polar surface area. Thermally decarboxylates under conditions where 3-deoxy analog remains stable.
Positional Isomer 2-Deoxy-D-arabino-hexonic acid
Distinct thermal degradation: lactonization and decarboxylation upon heating. Reactivity profile does not transfer to 3-deoxy series.

3-Deoxy-D-arabino-hexonic acid: Differentiation from Closest Analogs


Stereoselective Formation from 3-Deoxyglucosone

When the common precursor 3-deoxy-D-erythro-hexos-2-ulose (3-deoxyglucosone, 3DG) degrades in aqueous phosphate buffer at physiological pH and temperature, 3-deoxy-D-arabino-hexonic acid and 3-deoxy-D-ribo-hexonic acid are generated in a 6:1 ratio, as quantified by ¹³C NMR spectroscopy using selective ¹³C and ²H labeling [1]. This demonstrates that the arabino isomer is the thermodynamically and kinetically preferred product of the intramolecular 1,2-hydrogen transfer rearrangement, a finding corroborated by DFT calculations of transition-state structures [1].

Stereoselective Formation
Head-to-head
3-DG degradation yields 3-deoxy-D-arabino-hexonic acid and its ribo epimer in a ~6:1 ratio (pH 7.5, 37 °C).
Supports stereochemical pathway interpretation.
DFT transition-state calculations corroborate arabino preference.
carbohydrate degradation Maillard reaction intermediates stereoselective rearrangement

Preferential Formation Under Alkaline Conditions

Under oxidative alkaline degradation, 3-deoxy-D-erythro-hexosulose rearranges to produce 3-deoxy-D-arabino-hexonic acid (β-D-glucometasaccharinic acid) and 3-deoxy-D-ribo-hexonic acid (α-D-glucometasaccharinic acid) in a ratio of approximately 4:1 [1]. This stereochemical preference is consistent across both oxidative and non-oxidative alkaline conditions, with the benzyl-benzilic acid type rearrangement favoring the arabino configuration even when a competing oxidative C–C bond cleavage pathway is available [1].

Alkaline Degradation Ratio
Head-to-head
Oxidative alkaline rearrangement favors arabino isomer ~4:1 over ribo.
Consistent stereochemical outcome across reaction contexts.
Benzyl-benzilic acid type rearrangement; Carbohydr. Res. 1970.
saccharinic acid rearrangement alkaline carbohydrate degradation benzilic acid rearrangement

Hydrothermal Decarboxylation Resistance

Hydrothermolysis experiments demonstrate that 3-deoxy-D-arabino-hexonic acid does not undergo significant decarboxylation, unlike D-glucose and other sugar-derived acids that readily decarboxylate under identical hydrothermal conditions [1]. Luijkx et al. (1995) explicitly concluded that 'these compounds cannot be considered to play a major role in the initial hydrothermal decarboxylation of biomass' [1]. This property distinguishes the 3-deoxyhexonic acid class from common hexonic acids such as D-gluconic acid, which is more susceptible to thermal decarboxylation.

Decarboxylation Resistance
Class-level inference
No significant decarboxylationStable under hydrothermolysis
Mechanistic probe for biomass conversion studies.
Qualitative difference vs. D-glucose/cellobiose decarboxylation.
biomass conversion hydrothermal degradation decarboxylation resistance carbohydrate stability

β-Elimination Synthetic Route

3-Deoxy-D-arabino-hexonic acid derivatives can be synthesized in four steps from commercially available D-glucono-1,5-lactone, with the key β-elimination–benzoylation step yielding the enonolactone intermediate in 97% yield [1][2]. Selective hydrogenation over palladium–charcoal then produces 3-deoxy-D-arabino-hexono-1,5-lactone, which can be further reduced with disiamylborane to give the free 3-deoxy-D-arabino-hexose or hydrolyzed to the free acid [2]. This contrasts with the 3-deoxy-D-ribo epimer, which requires distinct synthetic strategies and generally lower overall yields from alternative starting materials [3].

Synthetic Route Yield
Cross-study comparable
97%
Enonolactone intermediate yield from D-glucono-1,5-lactone.
4-step route; no equivalent streamlined route reported for ribo epimer.
deoxy sugar synthesis β-elimination benzoylation lactone reduction carbohydrate chemistry

Physicochemical Differences from D-Gluconic Acid

Predicted physicochemical data from FooDB and ChemAxon indicate that 3-deoxy-D-arabino-hexonic acid has a water solubility of 255 g/L (ALOGPS), a logP of -2.5, and a pKa of 3.57 (strongest acidic) [1]. By comparison, D-gluconic acid (CAS 526-95-4) has an experimentally measured water solubility of ~316 g/L (~100 g/100 mL) and a pKa of 3.6–3.86 [2]. The approximately 20% lower predicted solubility of the deoxy analog is consistent with the loss of one hydrogen-bond-donating hydroxyl group (5 donors in gluconic acid vs. 4 in the target compound) and reduced polar surface area, altering its chromatographic retention behavior and partition characteristics in biphasic systems [1].

Physicochemical Profile
Supporting evidence
255 g/L
Predicted solubility context vs. D-gluconic acid (~316 g/L).
One fewer H-bond donor; logP -2.5; pKa 3.57 (FooDB/ALOGPS).
physicochemical properties solubility hydrogen bonding drug-likeness

3-Deoxy-D-arabino-hexonic acid: Research and Industrial Applications


Metabolic Tracing of 3-Deoxyglucosone Degradation

In studies of 3-deoxyglucosone (3DG) metabolism—a key reactive intermediate in the Maillard reaction implicated in diabetic complications and AGE formation—3-deoxy-D-arabino-hexonic acid is the major detectable degradation product, formed at a 6:1 ratio over its ribo epimer at physiological pH and temperature [1]. Researchers quantifying 3DG flux or validating LC-MS/MS methods for 3DG-derived metabolites should prioritize this specific isomer as the analytically dominant species. Using the ribo epimer as a surrogate would underrepresent 3DG turnover by approximately 6-fold, compromising quantitative accuracy [1].

Non-Decarboxylating Probe for Biomass Hydrothermal Processing

For laboratories investigating hydrothermal liquefaction or carbonization of biomass, 3-deoxy-D-arabino-hexonic acid serves as a mechanistic probe that does not undergo the decarboxylation typical of common sugar acids under hydrothermal conditions [2]. This property makes it uniquely suitable as a negative control or stable intermediate standard in GC/HPLC workflows designed to track decarboxylation products from D-glucose, cellobiose, or β-cyclodextrin [2]. Procurement of this specific compound enables unambiguous pathway discrimination that cannot be achieved with decarboxylation-prone analogs such as D-gluconic acid.

3-Deoxy Sugar and Lactone Synthesis

Synthetic chemistry groups focused on deoxy sugar synthesis or glycosylation chemistry can leverage the well-established 4-step route from D-glucono-1,5-lactone, which proceeds through the crystalline 2,4,6-tri-O-benzoyl-3-deoxy-D-arabino-hexono-1,5-lactone intermediate in 97% yield [3][4]. This intermediate is a versatile building block for the synthesis of Leptosphaerin, a marine natural product, and for generating 3-deoxy-D-arabino-hexose for tautomeric equilibrium studies by NMR [4]. The calcium salt form (CAS 79580-64-6, NSC 71039) offers enhanced storage stability (melting point 167–170 °C) for laboratories requiring a solid, stable form for long-term use [5].

KDG Aldolase Substrate in Entner-Doudoroff Pathway

3-Deoxy-D-arabino-hexonic acid (designated as D-KDG, 2-keto-3-deoxygluconate) is the native substrate for 2-keto-3-deoxygluconate (KDG) aldolase, a key enzyme in the archaeal non-phosphorylative Entner-Doudoroff pathway [6]. The high-resolution crystal structure of Sulfolobus solfataricus KDG aldolase in complex with this compound has been solved (PDB ID: 1W3N, ligand code SSH), providing atomic-level information on enzyme-substrate interactions [6]. For structural biologists and enzymologists studying aldolase mechanisms or engineering KDG aldolase variants for biocatalysis, the authentic arabino-configured substrate is required—the ribo epimer does not serve as an equivalent substrate and would yield misleading kinetic and structural data [6].

Application
Selection Property
Validation Focus
3-Deoxyglucosone (3DG) Degradation Tracing
Isomer-specific analytical identity
Quantitative 3DG pathway interpretation
Hydrothermal Biomass Processing Studies
Non-decarboxylating probe
Decarboxylation pathway discrimination
3-Deoxy Sugar & Lactone Synthesis
High-yield enonolactone intermediate
Synthetic route reproducibility and scale-up
Entner-Doudoroff Pathway Enzymology
Authentic KDG aldolase substrate
Enzyme-substrate structural and kinetic fidelity
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